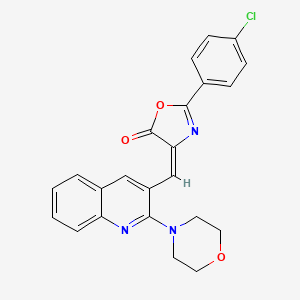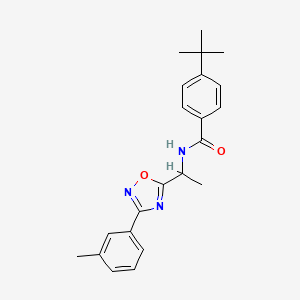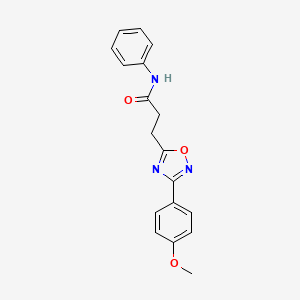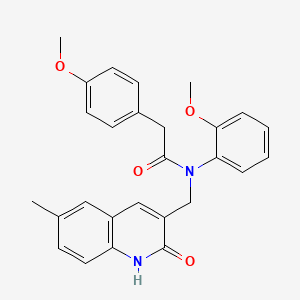
N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family, which is known for its diverse biological and pharmacological properties. In
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has shown promising results as an anti-inflammatory, antioxidant, and anticancer agent. In agriculture, it has been tested as a pesticide and herbicide due to its ability to inhibit the growth of harmful microorganisms and weeds. In material science, it has been used as a precursor for the synthesis of various organic materials such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to modulate the expression of various genes involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models of cancer. It has also been shown to have beneficial effects on cardiovascular health and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline is its versatility in various scientific research applications. It can be easily synthesized with high purity and yield, making it a valuable tool for studying biological and pharmacological processes. However, one of the limitations of this compound is its potential toxicity and side effects. It is important to use appropriate safety measures and dosage protocols when working with this compound.
Direcciones Futuras
There are several future directions for research on N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline. One area of interest is the development of novel anticancer agents based on its structure and mechanism of action. Another area of interest is the optimization of its agricultural applications as a pesticide and herbicide. Additionally, further studies are needed to fully understand its biochemical and physiological effects and potential side effects in humans.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline involves a multistep process that starts with the reaction of 4-methylbenzylamine with 2-nitro-4-chloroaniline. The resulting intermediate is then reacted with propionic acid hydrazide to form the oxadiazole ring. The final product is obtained through a reduction reaction using sodium borohydride. This method has been optimized to yield high purity and yield of the compound.
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-nitro-4-(3-propyl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-3-4-18-21-19(26-22-18)15-9-10-16(17(11-15)23(24)25)20-12-14-7-5-13(2)6-8-14/h5-11,20H,3-4,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDWHMRWKBYZFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=C(C=C3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7685486.png)
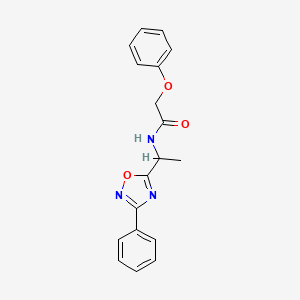

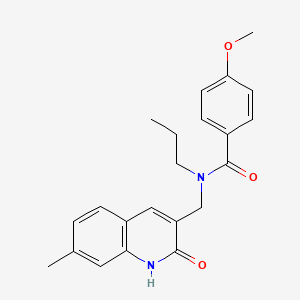
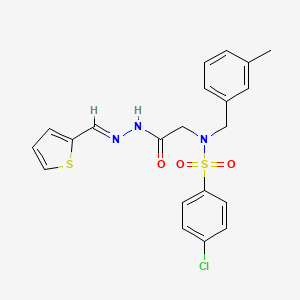
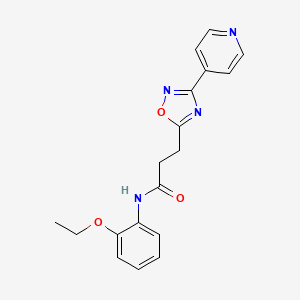

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)
